Cas no 2098106-58-0 (3-(Azetidin-3-ylthio)-2-methyl-1H-indole)

3-(Azetidin-3-ylthio)-2-methyl-1H-indole 化学的及び物理的性質
名前と識別子
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- 3-(azetidin-3-ylthio)-2-methyl-1H-indole
- 3-(Azetidin-3-ylthio)-2-methyl-1H-indole
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- インチ: 1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3
- InChIKey: VXAQVNNVJNVVKE-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C)NC2C=CC=CC1=2)C1CNC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 53.1
3-(Azetidin-3-ylthio)-2-methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3058-10g |
3-(azetidin-3-ylthio)-2-methyl-1H-indole |
2098106-58-0 | 95%+ | 10g |
$1684.0 | 2023-09-06 | |
Life Chemicals | F2147-3058-0.5g |
3-(azetidin-3-ylthio)-2-methyl-1H-indole |
2098106-58-0 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
TRC | A218201-1g |
3-(azetidin-3-ylthio)-2-methyl-1h-indole |
2098106-58-0 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F2147-3058-2.5g |
3-(azetidin-3-ylthio)-2-methyl-1H-indole |
2098106-58-0 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
Life Chemicals | F2147-3058-0.25g |
3-(azetidin-3-ylthio)-2-methyl-1H-indole |
2098106-58-0 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
TRC | A218201-500mg |
3-(azetidin-3-ylthio)-2-methyl-1h-indole |
2098106-58-0 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A218201-100mg |
3-(azetidin-3-ylthio)-2-methyl-1h-indole |
2098106-58-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F2147-3058-5g |
3-(azetidin-3-ylthio)-2-methyl-1H-indole |
2098106-58-0 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
Life Chemicals | F2147-3058-1g |
3-(azetidin-3-ylthio)-2-methyl-1H-indole |
2098106-58-0 | 95%+ | 1g |
$401.0 | 2023-09-06 |
3-(Azetidin-3-ylthio)-2-methyl-1H-indole 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
3-(Azetidin-3-ylthio)-2-methyl-1H-indoleに関する追加情報
Comprehensive Overview of 3-(Azetidin-3-ylthio)-2-methyl-1H-indole (CAS No. 2098106-58-0)
The compound 3-(Azetidin-3-ylthio)-2-methyl-1H-indole (CAS No. 2098106-58-0) is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structure, featuring an azetidine ring linked to a 2-methylindole core via a sulfur bridge, makes it a promising scaffold for the development of novel therapeutics. Researchers are particularly interested in its potential applications in targeting GPCRs (G-protein-coupled receptors) and kinase inhibitors, which are hot topics in the pharmaceutical industry.
In recent years, the demand for small molecule inhibitors and bioactive compounds has surged, driven by advancements in precision medicine and personalized therapies. 3-(Azetidin-3-ylthio)-2-methyl-1H-indole aligns with these trends due to its modular structure, which allows for facile derivatization to optimize pharmacokinetic properties. This adaptability is crucial for addressing challenges like drug resistance and off-target effects, which are frequently searched topics in AI-driven drug design platforms.
The synthesis of 3-(Azetidin-3-ylthio)-2-methyl-1H-indole typically involves multi-step organic reactions, including cross-coupling and cyclization strategies. Its azetidine-thioether moiety is particularly noteworthy, as it enhances metabolic stability compared to traditional ether or amine linkages. This feature is often highlighted in ADME (Absorption, Distribution, Metabolism, Excretion) studies, a key focus area for researchers optimizing drug candidates.
From a commercial perspective, CAS No. 2098106-58-0 is available through specialized chemical suppliers catering to high-throughput screening and fragment-based drug discovery. Its applications extend to cancer research, neurodegenerative diseases, and inflammatory disorders, reflecting broader industry priorities. Notably, its indole scaffold is shared by many FDA-approved drugs, underscoring its pharmacological relevance.
Emerging trends such as AI-assisted molecular docking and virtual screening have further amplified interest in this compound. Computational studies suggest that 3-(Azetidin-3-ylthio)-2-methyl-1H-indole exhibits favorable binding affinities for targets like serotonin receptors and tryptophan hydroxylase, making it a candidate for CNS (Central Nervous System) drug development. These insights are frequently queried in academic databases and patent literature.
In conclusion, 3-(Azetidin-3-ylthio)-2-methyl-1H-indole represents a versatile and pharmacologically relevant compound with broad applicability in modern drug discovery. Its structural features and potential therapeutic uses align with current research hotspots, ensuring sustained interest from both academia and industry. As drug repurposing and polypharmacology gain traction, this compound is poised to play a pivotal role in future innovations.
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